Cas no 2648941-56-2 (2-Chlorofuran-3-sulfonyl fluoride)

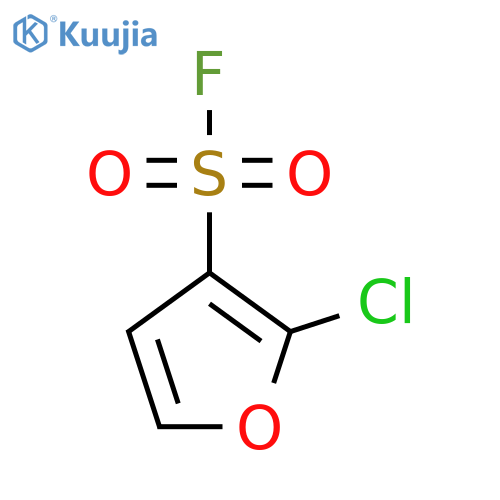

2648941-56-2 structure

商品名:2-Chlorofuran-3-sulfonyl fluoride

2-Chlorofuran-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-chlorofuran-3-sulfonyl fluoride

- 2648941-56-2

- EN300-7470044

- 2-Chlorofuran-3-sulfonyl fluoride

-

- インチ: 1S/C4H2ClFO3S/c5-4-3(1-2-9-4)10(6,7)8/h1-2H

- InChIKey: LWOMYDWQIZXMDE-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CO1)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 183.9397210g/mol

- どういたいしつりょう: 183.9397210g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 55.7Ų

2-Chlorofuran-3-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7470044-5.0g |

2-chlorofuran-3-sulfonyl fluoride |

2648941-56-2 | 95% | 5.0g |

$2070.0 | 2024-05-23 | |

| Enamine | EN300-7470044-0.5g |

2-chlorofuran-3-sulfonyl fluoride |

2648941-56-2 | 95% | 0.5g |

$685.0 | 2024-05-23 | |

| Enamine | EN300-7470044-0.05g |

2-chlorofuran-3-sulfonyl fluoride |

2648941-56-2 | 95% | 0.05g |

$600.0 | 2024-05-23 | |

| Enamine | EN300-7470044-0.1g |

2-chlorofuran-3-sulfonyl fluoride |

2648941-56-2 | 95% | 0.1g |

$628.0 | 2024-05-23 | |

| Enamine | EN300-7470044-0.25g |

2-chlorofuran-3-sulfonyl fluoride |

2648941-56-2 | 95% | 0.25g |

$657.0 | 2024-05-23 | |

| Enamine | EN300-7470044-1.0g |

2-chlorofuran-3-sulfonyl fluoride |

2648941-56-2 | 95% | 1.0g |

$714.0 | 2024-05-23 | |

| Enamine | EN300-7470044-2.5g |

2-chlorofuran-3-sulfonyl fluoride |

2648941-56-2 | 95% | 2.5g |

$1399.0 | 2024-05-23 | |

| Enamine | EN300-7470044-10.0g |

2-chlorofuran-3-sulfonyl fluoride |

2648941-56-2 | 95% | 10.0g |

$3069.0 | 2024-05-23 |

2-Chlorofuran-3-sulfonyl fluoride 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

2648941-56-2 (2-Chlorofuran-3-sulfonyl fluoride) 関連製品

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 506-17-2(cis-Vaccenic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量